molecular formula C18H20N2O2 B2995337 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418732-09-7

3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine

Cat. No. B2995337
CAS RN: 2418732-09-7
M. Wt: 296.37
InChI Key: QVMJKTICMKGWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been shown to possess potent biological activity against various diseases.

Mechanism of Action

The mechanism of action of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine involves the inhibition of specific signaling pathways involved in disease development. The compound has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cancer cell growth and proliferation. Moreover, it has been demonstrated to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. By targeting these specific pathways, 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine exerts its therapeutic effects.
Biochemical and Physiological Effects:
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine has been shown to possess potent biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, it has been shown to possess anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders. The compound has also been shown to possess good pharmacokinetic properties, making it a suitable candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine is its potency and specificity. The compound has been shown to possess potent biological activity against various diseases, making it a promising candidate for drug development. Moreover, it has been demonstrated to possess good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the main limitations of this compound is its toxicity. The compound has been shown to possess toxic effects at high concentrations, making it challenging to use in in vitro experiments.

Future Directions

There are several future directions for the study of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine. One of the main directions is the development of novel derivatives with improved potency and selectivity. Moreover, the compound can be further studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further studies can also be conducted to elucidate the mechanism of action of the compound and its effects on specific signaling pathways. Additionally, studies can be conducted to investigate the pharmacokinetics and toxicity of the compound in in vivo models to assess its suitability for drug development.
Conclusion:
In conclusion, 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound possesses potent biological activity against various diseases, including cancer and autoimmune disorders. The compound exerts its therapeutic effects by targeting specific signaling pathways involved in disease development. However, the compound has limitations in terms of its toxicity at high concentrations. Future studies can be conducted to develop novel derivatives with improved potency and selectivity, investigate the mechanism of action, and assess the suitability of the compound for drug development.

Synthesis Methods

The synthesis method of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine involves the reaction of 2-(4-bromophenoxy)pyridine with cyclopropylmethylamine and sodium hydride in the presence of palladium on carbon catalyst. The reaction proceeds through a palladium-catalyzed amination process, which results in the formation of the desired product. The yield of the synthesis method is high, and the purity of the product can be easily achieved through standard purification techniques.

Scientific Research Applications

3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent biological activity against various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development. Moreover, it has been demonstrated to possess anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-18(10-19-9-1)22-17-7-5-16(6-8-17)21-13-15-12-20(15)11-14-3-4-14/h1-2,5-10,14-15H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMJKTICMKGWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.